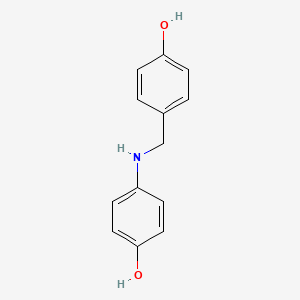
4-((4-Hydroxybenzyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydroxybenzyl)amino)phenol is an organic compound that features both phenolic and amine functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is particularly noted for its ability to interact with biological molecules, making it a subject of interest in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxybenzyl)amino)phenol typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-aminophenol with 4-hydroxybenzyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 4-aminophenol in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add 4-hydroxybenzyl chloride to the mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxybenzyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-((4-Hydroxybenzyl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with proteins and enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxybenzyl)amino)phenol involves its interaction with the DNA-binding domain of the p53 protein. This interaction restores the function of mutated p53 to that of the wild-type protein, leading to the activation of transcriptional activity and induction of apoptosis in cancer cells . The hydroxyl groups of the compound play a crucial role in this binding process.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the hydroxybenzyl group.
4-Hydroxybenzylamine: Similar structure but lacks the phenolic group.
Uniqueness
4-((4-Hydroxybenzyl)amino)phenol is unique due to its dual functional groups, which allow it to interact with a wide range of biological molecules. This dual functionality enhances its potential as a therapeutic agent, particularly in cancer research, where it can restore the function of mutated proteins and induce apoptosis .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-[(4-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-5-1-10(2-6-12)9-14-11-3-7-13(16)8-4-11/h1-8,14-16H,9H2 |
InChI Key |
FDPUCXYAONEARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


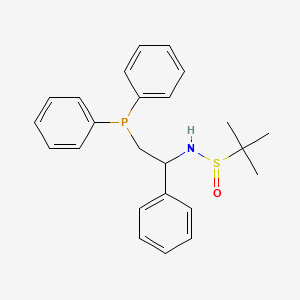
![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)
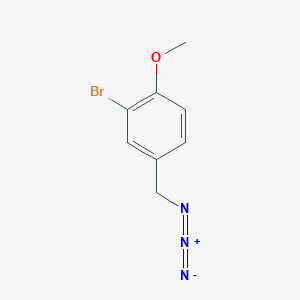
![4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12497544.png)
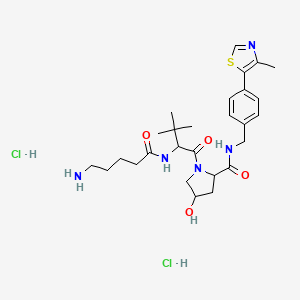
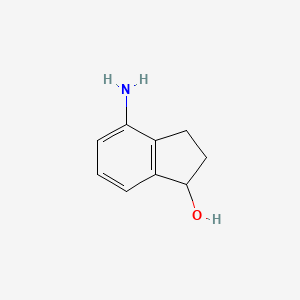
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)
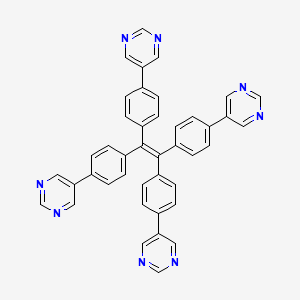
![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)
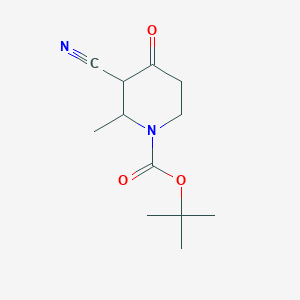
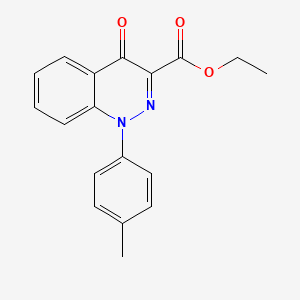
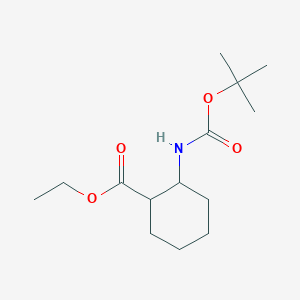
![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)
